Fidaxomicin Crystalline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

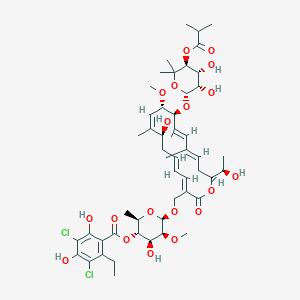

Fidaxomicin Crystalline is a narrow-spectrum macrocyclic antibiotic primarily used to treat infections caused by Clostridioides difficile. It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis . This compound is known for its minimal systemic absorption and its ability to selectively target pathogenic bacteria while preserving the normal gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fidaxomicin Crystalline is produced through fermentation of the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic . The crystalline forms of Fidaxomicin, such as Forms IV, V, and VI, are prepared by subjecting the compound to specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation, followed by extraction using organic solvents. The compound is then purified through crystallization techniques to obtain the desired polymorphic forms .

Chemical Reactions Analysis

Types of Reactions

Fidaxomicin Crystalline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).

Hydrolysis: Acidic (0.1 N HCl) and basic (0.1 N NaOH) hydrolysis can degrade Fidaxomicin.

Thermal Degradation: Exposure to high temperatures (80°C) can lead to the degradation of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (3%) is commonly used for oxidation reactions.

Hydrolysis: Hydrochloric acid (0.1 N) and sodium hydroxide (0.1 N) are used for acidic and basic hydrolysis, respectively.

Major Products Formed

The degradation of Fidaxomicin under these conditions

Properties

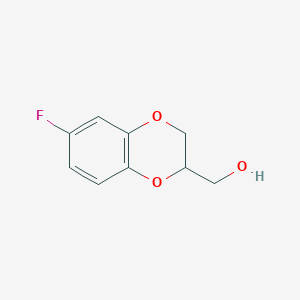

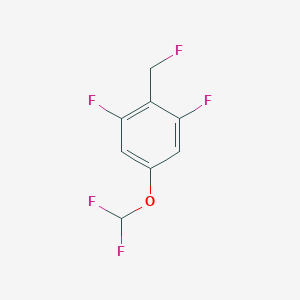

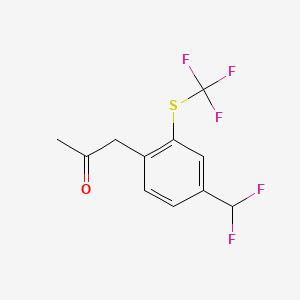

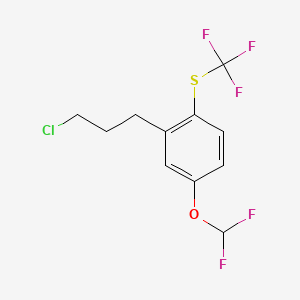

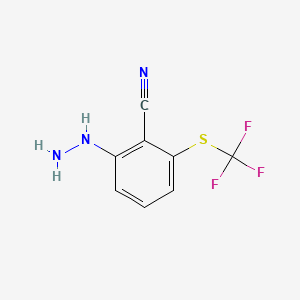

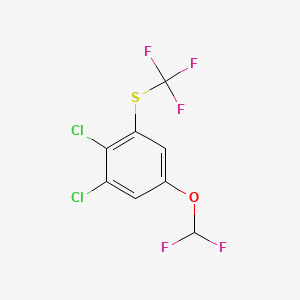

Molecular Formula |

C51H72Cl2O19 |

|---|---|

Molecular Weight |

1060.0 g/mol |

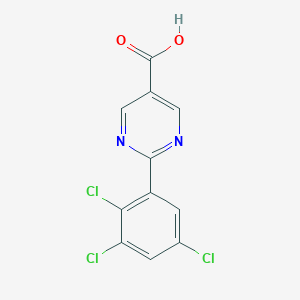

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12S,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-8-hydroxy-18-[(1R)-1-hydroxyethyl]-11-methoxy-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C51H72Cl2O19/c1-13-30-34(37(56)36(53)38(57)35(30)52)48(63)69-43-28(8)67-50(44(65-12)41(43)60)66-22-29-16-14-15-17-31(55)25(5)21-33(64-11)42(26(6)20-24(4)18-19-32(27(7)54)68-47(29)62)70-49-40(59)39(58)45(51(9,10)72-49)71-46(61)23(2)3/h14-16,18,20-21,23,27-28,31-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21-,26-20+,29-16+/t27-,28-,31+,32+,33+,39-,40+,41+,42+,43-,44+,45+,49-,50-/m1/s1 |

InChI Key |

HRDFANQMSCFNSU-XQNIOTGSSA-N |

Isomeric SMILES |

CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)OC)OC/C/3=C\C=C\C[C@@H](/C(=C\[C@@H]([C@H](/C(=C/C(=C/C[C@H](OC3=O)[C@@H](C)O)/C)/C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)(C)C)OC(=O)C(C)C)O)O)OC)/C)O)C |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OC2C(OC(C(C2O)OC)OCC3=CC=CCC(C(=CC(C(C(=CC(=CCC(OC3=O)C(C)O)C)C)OC4C(C(C(C(O4)(C)C)OC(=O)C(C)C)O)O)OC)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

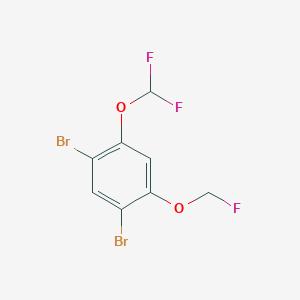

![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)